molecular formula C17H27N3O3S2 B2495060 methyl 2-(4-{[5-(1,2-dithiolan-3-yl)pentanamido]methyl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 1445616-19-2

methyl 2-(4-{[5-(1,2-dithiolan-3-yl)pentanamido]methyl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No. B2495060
M. Wt: 385.54
InChI Key: USPDRGKEYGSKLA-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,2-dithiolane group, which is a heterocyclic compound with sulfur and hydrogen . It also contains a pyrazole group, which is a class of organic compounds with a 5-membered aromatic ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,2-dithiolane group would form a 5-membered ring with sulfur atoms . The pyrazole group would form a 5-membered aromatic ring with nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the compound. The 1,2-dithiolane group might undergo reactions typical of thiols and ethers . The pyrazole group, being an aromatic compound, might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal methods should be followed to ensure safety .

Future Directions

The future research directions could involve studying the biological activity of this compound, optimizing its synthesis process, and exploring its potential applications .

properties

IUPAC Name

methyl 2-[4-[[5-(dithiolan-3-yl)pentanoylamino]methyl]-3,5-dimethylpyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S2/c1-12-15(13(2)20(19-12)11-17(22)23-3)10-18-16(21)7-5-4-6-14-8-9-24-25-14/h14H,4-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPDRGKEYGSKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)OC)C)CNC(=O)CCCCC2CCSS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-{[5-(1,2-dithiolan-3-yl)pentanamido]methyl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

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